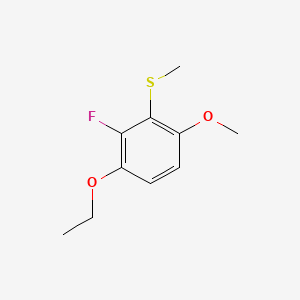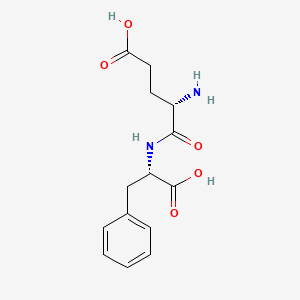![molecular formula C14H10N2O3 B14755543 2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, attached to a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridin-3-ol with dimethyl phthalate and anilines in the presence of an ionic liquid medium such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method offers advantages such as good yields, environmental friendliness, and mild reaction conditions.
Industrial Production Methods
the use of ionic liquids and multicomponent reactions (MCRs) is a promising approach for scaling up the synthesis due to their efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, particularly in the development of enzyme inhibitors.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer activity.
Mecanismo De Acción
The mechanism of action of 2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase through key hydrogen bond interactions . This inhibition can disrupt various cellular pathways, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share a similar heterocyclic core and have been studied for their PI3K inhibitory activity.
Oxazole Derivatives: Compounds with an oxazole ring fused to other aromatic systems have similar chemical properties and applications.
Uniqueness
2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid is unique due to its specific combination of an oxazole-pyridine fused ring system with a phenylacetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C14H10N2O3 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
2-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C14H10N2O3/c17-12(18)8-9-3-5-10(6-4-9)13-16-11-2-1-7-15-14(11)19-13/h1-7H,8H2,(H,17,18) |
Clave InChI |
JHIFVRIWFXYSJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)OC(=N2)C3=CC=C(C=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)



![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)




![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
